molecular formula C9H13ClN2O2 B142990 Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate CAS No. 128537-47-3

Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Cat. No. B142990
M. Wt: 216.66 g/mol
InChI Key: BXVLWBAKRHSBAN-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse range of biological activities and applications in various fields, including agriculture and pharmaceuticals.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves annulation methods or reactions with various nucleophilic reagents. For instance, a direct synthesis route for substituted pyrazoles through a 3+2 annulation method has been described, where (E)-ethyl 2-benzylidene-3-oxobutanoate is prepared and then reacted with phenylhydrazine hydrochloride to produce ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . Similarly, ethyl 3-amino-1H-pyrazole-4-carboxylate can be synthesized and further reacted with acetic anhydride to yield acetylated derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies. These methods provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups. For example, the crystal structure of a novel pyrazole derivative was confirmed using single-crystal X-ray diffraction, which revealed intermolecular hydrogen bonds and π-π stacking interactions stabilizing the structure .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, acetylation, and reactions with hydrazines. The reaction conditions, such as solvent choice and temperature, can influence the regioselectivity and yield of the products. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate reacts with acetic anhydride to produce monoacetylated and diacetylated products, with the reaction's outcome varying based on the solvent and presence of catalytic bases . Additionally, reactions with hydrazines can lead to mixtures of regioisomeric pyrazoles, with conditions found for selective formation of specific isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. These properties are essential for the practical applications of these compounds. For example, the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an intermediate of a new insecticide, demonstrates the importance of purity and yield for industrial applications . Theoretical calculations, such as density functional theory (DFT), can provide insights into the electronic structure and potential reactivity of these compounds .

Scientific Research Applications

Heterocyclic Compound Synthesis

Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate serves as a versatile building block in the synthesis of heterocyclic compounds. It is instrumental in generating pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. The unique reactivity of related pyrazoline derivatives under mild conditions facilitates the creation of versatile cynomethylene dyes from a broad spectrum of precursors, showcasing the compound's significant contribution to heterocyclic chemistry and dye synthesis (Gomaa & Ali, 2020).

Antioxidant Evaluation

Research on isoxazolone derivatives, closely related to ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, demonstrates significant biological and medicinal properties, including serving as intermediates for synthesizing numerous heterocycles. Their synthesis through multi-component reactions highlights the potential environmental friendliness and efficiency of processes involving such compounds (Laroum et al., 2019).

Biopolymer Modification

The compound's derivatives are utilized in modifying biopolymers, such as cellulose and chitin, making them applicable in developing new materials with specific properties. This modification process underscores the importance of ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate in advancing materials science, particularly in creating biopolymer ethers and esters with tailored functional groups (Petzold-Welcke et al., 2014).

Medicinal Chemistry

The synthesis of methyl substituted pyrazoles, a category to which ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate belongs, has been extensively explored for their potent medicinal scaffolds. These compounds exhibit a wide spectrum of biological activities, emphasizing their critical role in drug discovery and pharmaceutical research (Sharma et al., 2021).

Safety And Hazards

Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if eye irritation persists .

properties

IUPAC Name

ethyl 4-chloro-2-ethyl-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-4-12-8(9(13)14-5-2)7(10)6(3)11-12/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVLWBAKRHSBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564097
Record name Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

CAS RN

128537-47-3
Record name Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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